(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid
Description
(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a methoxycarbonyl group at the ortho (2nd) position and a trifluoromethyl group at the meta (3rd) position on the phenyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing nature of both substituents, which enhance the electrophilicity of the boronic acid group. Its molecular formula is C₉H₈BF₃O₄, with a molecular weight of 247.97 g/mol .
The trifluoromethyl group contributes to metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry for drug candidate synthesis. The methoxycarbonyl group further modulates electronic effects and can serve as a handle for subsequent functionalization.
Properties
IUPAC Name |
[2-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-17-8(14)7-5(9(11,12)13)3-2-4-6(7)10(15)16/h2-4,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNVMDKWLXRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674617 | |
| Record name | [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-32-1 | |
| Record name | [2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of a halogenated precursor using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce phenols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids, including (2-(methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid, can exhibit significant anticancer properties. Studies have shown that derivatives of phenylboronic acids can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways. For instance, compounds with trifluoromethyl groups have been noted for their enhanced activity against androgen-dependent prostate cancer cells, suggesting potential for use in targeted cancer therapies .
Drug Delivery Systems
The compound has been incorporated into drug delivery systems, particularly using chitosan nanoparticles modified with boronic acid functionalities. These systems can enhance the mucoadhesive properties of drugs, allowing for prolonged residence time at the site of action, such as in bladder cancer treatments . The pH-sensitive nature of boronic acids allows for controlled release mechanisms, making them suitable for targeted therapy applications.
Organic Synthesis
Cross-Coupling Reactions
this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the trifluoromethyl group enhances the reactivity and selectivity of the coupling process, leading to high yields of desired products .
Synthesis of Complex Molecules
The compound's ability to participate in various coupling reactions makes it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its derivatives have been successfully employed in synthesizing compounds with potential biological activity .
Material Science
Development of Functional Materials
The incorporation of boronic acids into polymer matrices has led to the development of functional materials with tailored properties. For example, phenylboronic acid derivatives have been used to create pH-sensitive hydrogels that can respond to environmental changes, making them suitable for applications in drug delivery and tissue engineering .
Case Study 1: Anticancer Properties
A study investigated the antiproliferative effects of this compound on LAPC-4 prostate cancer cells. Results indicated that modifications to the boronic acid structure significantly influenced activity levels, with certain substitutions leading to enhanced efficacy against tumor growth .
Case Study 2: Drug Delivery
Research on chitosan-boronate conjugates demonstrated improved mucoadhesive properties and drug retention in bladder cancer treatment models. The study highlighted how varying degrees of boron substitution affected drug release profiles and therapeutic outcomes .
Mechanism of Action
The mechanism of action of (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with specific molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors that target active sites containing these functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position Variations
(a) Positional Isomers
- (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid (CAS 1072951-42-8): Differs in the placement of the trifluoromethyl group at the 4th position instead of the 3rd. Molecular formula: C₉H₈BF₃O₄ (identical to the target compound).
[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid (CAS 182344-23-6):
(b) Functional Group Replacements
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS 312936-89-3):
- (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid (CAS 2096335-05-4): Features a nitro group at the 5th position and fluorine at the 2nd. Molecular formula: C₇H₄BF₄NO₄.
Functional Group Modifications
(2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid :
[3-Fluoro-4-methoxyphenyl]boronic acid (CAS 149507-26-6):
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| (2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid | N/A | C₉H₈BF₃O₄ | 2-MeOCO, 3-CF₃ | 247.97 | High reactivity, metabolic stability |
| (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid | 1072951-42-8 | C₉H₈BF₃O₄ | 2-MeOCO, 4-CF₃ | 247.97 | Lower steric hindrance |
| [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | 182344-23-6 | C₇H₅BF₄O₂ | 4-F, 3-CF₃ | 220.92 | Enhanced lipophilicity |
| (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid | 312936-89-3 | C₈H₈BF₃O₃ | 2-MeO, 4-CF₃ | 232.95 | Moderate reactivity |
| (2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl)boronic acid | 2096335-05-4 | C₇H₄BF₄NO₄ | 2-F, 5-NO₂, 3-CF₃ | 271.92 | High reactivity, instability |
| (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid | N/A | C₈H₇BClO₄ | 2-Cl, 5-MeOCO | 228.40 | Moderate steric effects |
Biological Activity
(2-(Methoxycarbonyl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring a methoxycarbonyl group and a trifluoromethyl group, suggests it may possess interesting properties that could be exploited for therapeutic applications.
Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols, which can influence various biological processes. This interaction is particularly relevant in the context of drug delivery systems and enzyme inhibition.
- Enzyme Interactions : Boronic acids can enhance the delivery of therapeutic agents by binding to glycan structures on cell surfaces, facilitating cellular uptake. For instance, studies have shown that boronated enzymes can demonstrate increased cytotoxicity due to enhanced uptake into cells .
- Antiproliferative Activity : Research indicates that phenylboronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) of these compounds suggests that modifications in their structure can lead to varying degrees of biological activity .
Anticancer Potential
Recent studies have highlighted the anticancer potential of phenylboronic acid derivatives, including those with trifluoromethyl substitutions. For example, a study evaluating several phenylboronic acids demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells .
- Cell Lines Tested : The antiproliferative effects were assessed using diverse cancer cell lines such as A2780 (ovarian cancer), MV-4-11 (leukemia), MCF7 (breast cancer), and A549 (lung cancer). The results indicated that compounds with specific substitutions showed strong activity in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 | 18 | Induced G2/M arrest |
| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 | 27 | Apoptosis via caspase activation |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity. Studies have reported moderate effectiveness against various bacterial strains and fungi, such as Candida albicans and Aspergillus niger .
- Minimum Inhibitory Concentration (MIC) values indicate the compound's potential as an antibacterial agent, outperforming some standard treatments in certain cases.
Case Studies
- Study on Antiproliferative Effects : A comprehensive study evaluated the effects of various phenylboronic acid derivatives on cancer cell lines. The findings revealed a clear SAR where specific modifications led to enhanced antiproliferative activity and apoptosis induction .
- Antimicrobial Efficacy : Another investigation focused on the synthesis and antimicrobial evaluation of modified phenylboronic acids. The results showed promising antibacterial properties against Escherichia coli and Bacillus cereus, suggesting potential applications in treating infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
